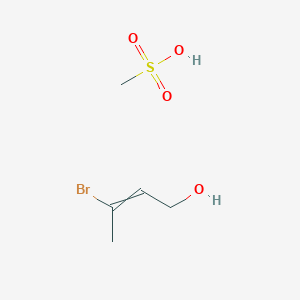
4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a methylidene group at the 4-position and a ketone group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one can be achieved through several synthetic routes. One common method involves the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metal complexes can be employed to facilitate the cyclization and oxidation steps, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation Products: Quinones
Reduction Products: Dihydro derivatives
Substitution Products: Halogenated or nitrated benzopyrans
Applications De Recherche Scientifique
4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s structure allows it to interact with various biological macromolecules, modulating their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isochromanone
- 1,4-Dihydro-3H-2-benzopyran-3-one
- 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one
- 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
Uniqueness
4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one is unique due to the presence of the methylidene group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
110409-95-5 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-methylidene-1H-isochromen-3-one |
InChI |
InChI=1S/C10H8O2/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h2-5H,1,6H2 |
Clé InChI |
OYTWPEHEXFIVHX-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2=CC=CC=C2COC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
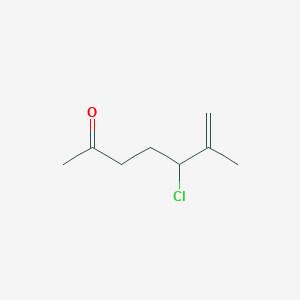

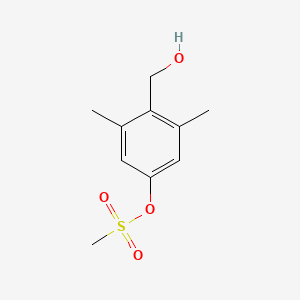
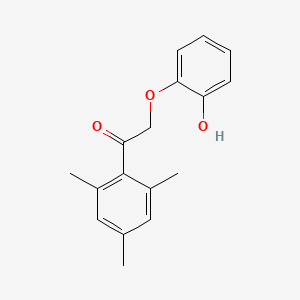
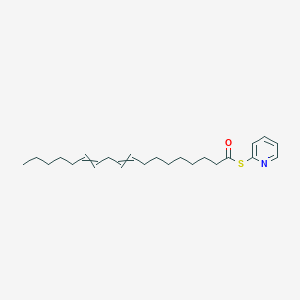
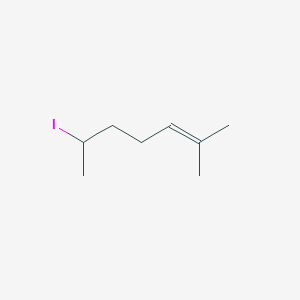
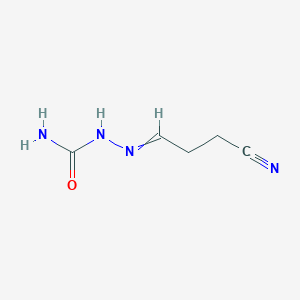
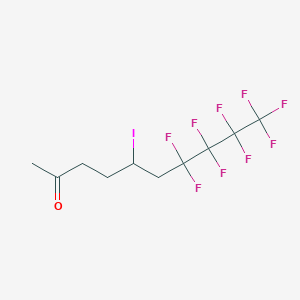
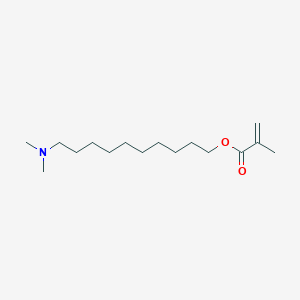
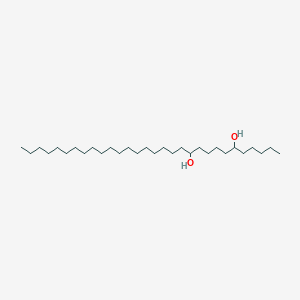
![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
